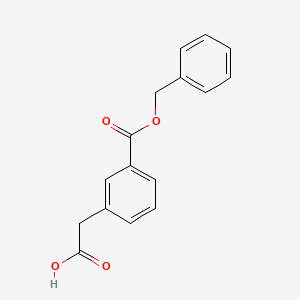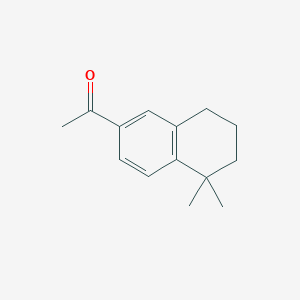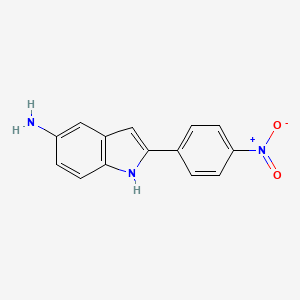
2-(4-nitrophenyl)-1H-indol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-nitrophenyl)-1H-indol-5-amine is an organic compound that belongs to the class of indole derivatives. This compound features a nitrophenyl group attached to the second position of the indole ring and an amine group at the fifth position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-1H-indol-5-amine typically involves the following steps:
Nitration of Phenylhydrazine: Phenylhydrazine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrophenylhydrazine.
Fischer Indole Synthesis: The 4-nitrophenylhydrazine is then subjected to Fischer indole synthesis with an appropriate ketone or aldehyde to form the indole ring.
Amination: The resulting indole derivative is then aminated at the fifth position using suitable amination reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Catalysts and automated systems may be employed to enhance reaction efficiency and control.
化学反应分析
Types of Reactions
2-(4-nitrophenyl)-1H-indol-5-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, particularly at the third position.
Oxidation: The amine group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(4-aminophenyl)-1H-indol-5-amine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Oxidation: Nitroso or nitro derivatives of the original compound.
科学研究应用
2-(4-nitrophenyl)-1H-indol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in biological assays to study enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and natural product analogs.
作用机制
The mechanism of action of 2-(4-nitrophenyl)-1H-indol-5-amine depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic processes.
相似化合物的比较
Similar Compounds
2-(4-nitrophenyl)-1H-indole: Lacks the amine group at the fifth position.
2-(4-aminophenyl)-1H-indol-5-amine: The nitro group is reduced to an amine group.
5-nitro-2-phenyl-1H-indole: The nitro group is at the fifth position instead of the fourth.
Uniqueness
2-(4-nitrophenyl)-1H-indol-5-amine is unique due to the specific positioning of the nitrophenyl and amine groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for targeted interactions in medicinal chemistry and material science applications.
属性
分子式 |
C14H11N3O2 |
|---|---|
分子量 |
253.26 g/mol |
IUPAC 名称 |
2-(4-nitrophenyl)-1H-indol-5-amine |
InChI |
InChI=1S/C14H11N3O2/c15-11-3-6-13-10(7-11)8-14(16-13)9-1-4-12(5-2-9)17(18)19/h1-8,16H,15H2 |
InChI 键 |
GFOUCOFEOVIFDR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


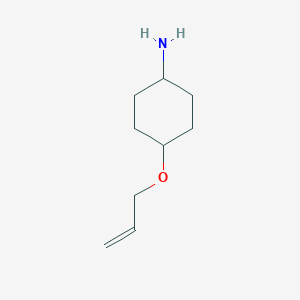

![Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]-](/img/structure/B13883982.png)
![2-Nitro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B13883990.png)
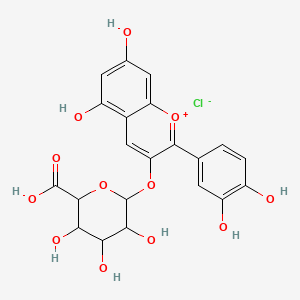
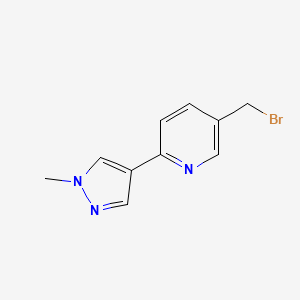
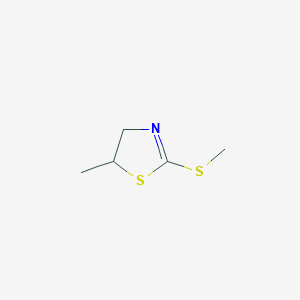
![2-[(2-aminoacetyl)amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B13884013.png)
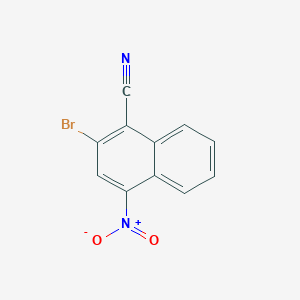
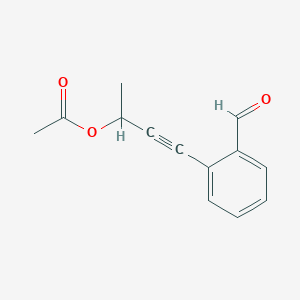
![2-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13884022.png)
![5-bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884023.png)
